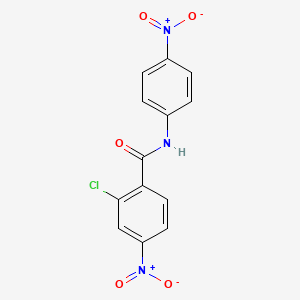

2-chloro-4-nitro-N-(4-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-4-nitro-N-(4-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O5/c14-12-7-10(17(21)22)5-6-11(12)13(18)15-8-1-3-9(4-2-8)16(19)20/h1-7H,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBQXNUGYYNUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 4 Nitro N 4 Nitrophenyl Benzamide

Strategic Design of Precursors and Reaction Pathways

Amide Bond Formation via Coupling Reagents and Conditions

The central transformation in the synthesis is the formation of the amide linkage. This typically involves the activation of the carboxylic acid group of 2-chloro-4-nitrobenzoic acid to facilitate nucleophilic attack by the amino group of 4-nitroaniline (B120555). The presence of electron-withdrawing nitro groups on both precursors can render the amine less nucleophilic, sometimes necessitating robust coupling conditions. nih.gov

A common and effective method involves the use of carbodiimide (B86325) coupling reagents. chemicalbook.com For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is used to activate the carboxylic acid. The reaction is often carried out in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in an aprotic solvent such as dichloromethane (B109758) (DCM). chemicalbook.com The process begins with the reaction of the carboxylic acid with EDCI to form a highly reactive O-acylisourea intermediate, which is then readily attacked by 4-nitroaniline to form the desired amide. nih.govchemicalbook.com

Other activating reagents can also be employed, each with specific advantages. The choice of reagent can be critical, especially when dealing with electron-deficient amines. nih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation This table is interactive. Click on the headers to sort.

| Reagent/System | Description | Common Byproducts |

|---|---|---|

| EDCI / DMAP | A water-soluble carbodiimide, often used with a catalyst like DMAP or HOBt. nih.govchemicalbook.com | A water-soluble urea (B33335) derivative, easily removed by aqueous workup. |

| DCC / DMAP | Dicyclohexylcarbodiimide is a classic, cost-effective coupling reagent. nih.gov | Dicyclohexylurea (DCU), an insoluble solid that can be removed by filtration. |

| HATU / DIPEA | A uronium-based reagent known for high efficiency and low rates of racemization. nih.govucl.ac.uk | Water-soluble byproducts. |

| Thionyl Chloride (SOCl₂) | Converts the carboxylic acid to a highly reactive acyl chloride intermediate. nih.gov | HCl and SO₂, which are gaseous and easily removed. |

| BOP-Cl / Et₃N | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is effective for difficult couplings. nih.gov | Phosphinic acid derivatives. |

A typical laboratory procedure involves dissolving 2-chloro-4-nitrobenzoic acid with EDCI and a catalytic amount of DMAP in dichloromethane and stirring for a short period to ensure activation, followed by the addition of 4-nitroaniline. The reaction is then stirred at ambient temperature for several hours to completion. chemicalbook.com

Regioselective Halogenation and Nitration Approaches

The precise placement of the chloro and nitro substituents on the aromatic precursors is critical and is governed by the principles of electrophilic aromatic substitution. The directing effects of the functional groups already present on the ring dictate the position of incoming substituents.

For the 2-chloro-4-nitrobenzoic acid precursor, a plausible synthetic route starts with 2-chlorobenzoic acid. The carboxyl group is a deactivating, meta-directing group, while the chlorine atom is a deactivating but ortho-, para-director. In this case, the activating effect of the chlorine atom, although weak, directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Nitration at the position para to the chlorine (position 4) is sterically favored over the ortho position, leading to the desired 2-chloro-4-nitrobenzoic acid. Electrophilic nitration is typically achieved using a mixture of concentrated sulfuric acid and nitric acid. researchgate.netscholarsjournal.net

For the 4-nitroaniline precursor, the synthesis starts with aniline (B41778). The amino group (-NH₂) is a strongly activating, ortho-, para-directing group. Direct nitration of aniline is generally avoided as it leads to oxidation and the formation of a mixture of products. A more controlled approach involves first protecting the amino group by acetylation to form acetanilide (B955). The resulting acetamido group is still an ortho-, para-director but is less activating and prevents oxidation. Nitration of acetanilide yields predominantly the para-nitro product due to the steric hindrance of the acetamido group. The final step is the hydrolysis of the amide to remove the acetyl protecting group, yielding 4-nitroaniline.

Derivatization of Aromatic Rings for Precursor Synthesis

The synthesis of the key precursors, 2-chloro-4-nitrobenzoic acid and 4-nitroaniline, can be traced back to more fundamental aromatic compounds.

Synthesis of 2-Chloro-4-nitrobenzoic Acid: One industrial approach may start from p-nitrotoluene. google.com This involves chlorination, followed by oxidation of the methyl group to a carboxylic acid. Alternatively, starting from 2-chlorotoluene, nitration would yield a mixture of isomers, from which 2-chloro-4-nitrotoluene (B140621) can be separated. Subsequent oxidation of the methyl group using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid would yield 2-chloro-4-nitrobenzoic acid. nih.gov

Synthesis of 4-Nitroaniline: As mentioned previously, this precursor is synthesized from aniline. The process involves:

Protection: Reaction of aniline with acetic anhydride (B1165640) to form acetanilide.

Nitration: Regioselective nitration of acetanilide at the para position using nitric and sulfuric acids.

Deprotection: Hydrolysis of the resulting p-nitroacetanilide, typically under acidic or basic conditions, to yield 4-nitroaniline.

Green Chemistry Principles in the Synthesis of 2-Chloro-4-nitro-N-(4-nitrophenyl)benzamide

Applying green chemistry principles to the synthesis of fine chemicals aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ucl.ac.uk

Solvent Selection and Minimization Strategies

The choice of solvent is a key aspect of green chemistry. Many traditional amide coupling reactions use chlorinated solvents like dichloromethane (DCM), which are effective but pose environmental and health risks. chemicalbook.com Green chemistry encourages the replacement of such solvents with more benign alternatives like 2-methyltetrahydrofuran, cyclopentyl methyl ether, or in some cases, water.

Furthermore, solvent-free reaction conditions represent an ideal green chemistry approach. researchgate.net For amide synthesis, methods have been developed that involve the direct heating of a mixture of a carboxylic acid and an amine, often with a catalyst. researchgate.net For example, the trituration of reactants with a catalyst like boric acid, followed by direct heating, can produce amides in high yield without any solvent, significantly reducing waste and simplifying product purification. researchgate.net

Catalytic Approaches for Enhanced Efficiency

A major drawback of traditional amide synthesis is the use of stoichiometric amounts of coupling reagents (like EDCI or HATU), which generates significant chemical waste. ucl.ac.uk A greener alternative is the use of catalytic methods for the direct amidation of carboxylic acids and amines. mdpi.com These methods improve the atom economy of the reaction, as the only byproduct is water. mdpi.com

Several catalytic systems have been developed for this purpose:

Boron-Based Catalysts: Boronic acids and boric acid can catalyze the direct condensation of carboxylic acids and amines by forming a reactive mixed anhydride intermediate in situ. researchgate.netsciepub.com These reactions are often performed at elevated temperatures in a solvent that allows for the azeotropic removal of water, such as toluene, though solvent-free methods also exist. researchgate.netsciepub.com

Metal-Based Lewis Acid Catalysts: Catalysts based on metals like titanium (Ti), zirconium (Zr), and hafnium (Hf) have been shown to be effective for direct amidation. mdpi.comd-nb.info For example, titanium(IV) isopropoxide can catalyze the reaction between carboxylic acids and anilines at elevated temperatures. d-nb.info

Photocatalysis: Innovative methods are emerging, such as the direct synthesis of diaryl amides from methyl arenes and nitroarenes using an iron-based photocatalyst. acs.org This approach combines C-H activation and nitro group reduction in a single step, offering a highly atom-economical and sustainable alternative to traditional amidation. acs.org

Table 2: Examples of Catalytic Systems for Direct Amidation This table is interactive. Click on the headers to sort.

| Catalyst Type | Example Catalyst | Typical Conditions | Advantage |

|---|---|---|---|

| Boron-Based | Boric Acid researchgate.netsciepub.com | Toluene (reflux) or solvent-free (heating) | Low cost, low toxicity, simple procedure. |

| Group IV Metals | Titanium(IV) isopropoxide d-nb.info | o-xylene (reflux) | Effective for a range of substrates. |

| Zirconium-Based | ZrCl₄ | Toluene (reflux) | Promotes direct coupling. d-nb.info |

| Photocatalysis | FeCl₃ acs.org | Acetonitrile (B52724), LED irradiation | Mild conditions, high atom economy, avoids pre-functionalization. |

By adopting these catalytic strategies, the synthesis of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide can be made more efficient and environmentally friendly, aligning with the core principles of green chemistry. researchgate.net

Atom Economy and Waste Reduction Considerations

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry, particularly atom economy and waste reduction, are paramount in evaluating and designing synthetic routes for compounds like 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide. Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com The ideal reaction has a 100% atom economy, where all atoms from the reactants are found in the product.

The synthesis of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide can be approached through several pathways, each with a different atom economy. A common method involves the reaction of 2-chloro-4-nitrobenzoyl chloride with 4-nitroaniline. While often efficient in terms of yield, this route generates hydrogen chloride (HCl) as a stoichiometric byproduct, which lowers the atom economy. The HCl must then be neutralized, typically with a base, creating salt waste.

An alternative involves the direct coupling of 2-chloro-4-nitrobenzoic acid and 4-nitroaniline using a coupling agent, such as a carbodiimide like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI). chemicalbook.com This method avoids the pre-formation of the reactive acyl chloride but introduces the coupling agent and potentially a catalyst like 4-dimethylaminopyridine (DMAP), which are not incorporated into the final product and become waste streams. chemicalbook.com

To quantify and minimize waste, the Environmental Factor (E-factor) is often used. The E-factor is the ratio of the mass of waste generated to the mass of the desired product. researchgate.net Traditional amide synthesis methods can have high E-factors due to the use of stoichiometric reagents, solvents for reaction and purification, and the generation of byproducts. dst.gov.in

Strategies to improve sustainability for this synthesis focus on minimizing waste through several approaches:

Catalytic Direct Amidation: Research into direct amidation of carboxylic acids and amines that avoids stoichiometric activators is a key area. mdpi.com Catalytic methods, potentially using boronic acids or other catalysts, can form water as the only byproduct, significantly increasing atom economy and reducing the E-factor.

Solvent and Catalyst Recycling: Implementing continuous flow processes or protocols that allow for the recovery and reuse of the solvent and catalyst can drastically reduce waste. rsc.orgrsc.org For instance, a strategy where the product is precipitated and the remaining reaction mixture is recycled for subsequent batches has been shown to be effective in other amide syntheses. researchgate.netrsc.org

The table below provides a theoretical comparison of the atom economy for two synthetic pathways to 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide.

| Synthetic Route | Reactants | Product | Byproducts | Theoretical Atom Economy (%) |

| Acyl Chloride Route | 2-chloro-4-nitrobenzoyl chloride (C₇H₃Cl₂NO₃) + 4-nitroaniline (C₆H₆N₂O₂) | 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide (C₁₃H₈ClN₃O₅) | Hydrogen Chloride (HCl) | 88.0% |

| Direct Amidation | 2-chloro-4-nitrobenzoic acid (C₇H₄ClNO₄) + 4-nitroaniline (C₆H₆N₂O₂) | 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide (C₁₃H₈ClN₃O₅) | Water (H₂O) | 94.5% |

This table presents a simplified calculation and does not account for solvents, catalysts, or workup materials which would be included in an E-factor analysis.

Optimization of Reaction Parameters and Scale-Up Considerations

Transitioning the synthesis of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide from laboratory scale to industrial production requires rigorous optimization of reaction parameters to ensure safety, efficiency, cost-effectiveness, and product quality.

The primary parameters influencing the reaction rate and outcome are temperature, pressure, and the concentration of reactants.

Pressure: The synthesis of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide is typically conducted at atmospheric pressure, as the reaction does not involve gaseous reactants or products that would necessitate pressure adjustments to shift the equilibrium. Therefore, pressure is not generally considered a key parameter for optimization in this specific synthesis.

Concentration: The concentration of reactants plays a significant role in the reaction kinetics. According to Le Chatelier's principle, higher concentrations of 2-chloro-4-nitrobenzoic acid (or its acyl chloride) and 4-nitroaniline will increase the frequency of molecular collisions, thereby increasing the reaction rate and driving the equilibrium towards the product. However, on a large scale, highly concentrated reaction mixtures can pose challenges related to mixing, heat transfer, and potential solubility issues of reactants or the product. Optimization involves finding a concentration that maximizes throughput without compromising process safety or leading to premature precipitation that could halt the reaction.

The following table outlines key considerations for optimizing these parameters during scale-up.

| Parameter | Effect on Reaction | Scale-Up Considerations |

| Temperature | Higher temperature increases rate but may also increase side products/impurities. | Heat transfer becomes critical. The surface-area-to-volume ratio decreases, requiring efficient reactor cooling/heating systems to maintain control and prevent thermal runaways. |

| Pressure | Negligible effect for this liquid-phase synthesis. | Typically controlled at atmospheric pressure. Reactors must be equipped with appropriate venting for any off-gassing (e.g., HCl from the acyl chloride route). |

| Concentration | Higher concentration increases reaction rate. | High concentrations can increase viscosity, hindering mixing. Solubility limits must be considered to prevent precipitation. The exothermic nature of the reaction may be exacerbated. |

A thorough understanding of reaction kinetics is essential for efficient process control, optimization, and ensuring consistent product quality during scale-up.

Process Monitoring: Continuous monitoring of the reaction progress is vital for determining the reaction endpoint, identifying any deviations from the expected course, and ensuring the process is under control. Several analytical techniques are employed for this purpose:

Chromatographic Methods: Thin-Layer Chromatography (TLC) is often used for quick, qualitative checks in a laboratory setting. mdpi.com For quantitative analysis during process development and manufacturing, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the standard methods. google.com These techniques can accurately measure the concentration of starting materials, intermediates, the final product, and any impurities, providing a detailed profile of the reaction over time.

Spectroscopic Methods: In-situ monitoring using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy is becoming more common in modern chemical manufacturing. These Process Analytical Technology (PAT) tools can provide real-time data on the concentration of key species by tracking characteristic vibrational bands (e.g., the disappearance of the amine N-H stretch or the appearance of the amide carbonyl C=O stretch) without the need for sampling and offline analysis.

Effective process monitoring allows for precise control over the reaction, ensuring it is stopped at the optimal point to maximize yield and purity, which is a critical component of any successful scale-up operation.

Based on a comprehensive search of scientific literature and chemical databases, a specific single-crystal X-ray diffraction study for the compound 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide is not publicly available. The detailed crystallographic data required to accurately and scientifically address the specified outline—including precise torsion angles, intramolecular bond distances, polymorphism, and specific hydrogen bonding patterns—is contingent upon such a study.

Consequently, it is not possible to generate the requested article with verifiable, research-backed data for the exact molecule of interest while adhering to the strict requirements of the prompt. Information on closely related isomers exists, but analysis of those compounds would fall outside the specified scope of focusing solely on "2-chloro-4-nitro-N-(4-nitrophenyl)benzamide."

Elucidation of Molecular and Supramolecular Architecture

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis requires the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction. As this data is not available for 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, a quantitative assessment cannot be performed.

Mapping of Electrostatic Potentials on Molecular Surfaces

The mapping of the molecular electrostatic potential (MEP) onto the Hirshfeld surface illustrates the charge distribution and predicts sites for electrophilic and nucleophilic interactions. This is a computational analysis that also relies on the precise molecular geometry from crystallographic data. Typically, negative potentials (red regions) are concentrated around electronegative atoms like the oxygen atoms of the nitro and carbonyl groups, indicating their role as hydrogen bond acceptors. Positive potentials (blue regions) are usually found around hydrogen atoms, particularly the amide N–H proton, highlighting its function as a hydrogen bond donor. A specific MEP map for the title compound cannot be created.

Computational and Theoretical Investigations of 2 Chloro 4 Nitro N 4 Nitrophenyl Benzamide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed exploration of a molecule's electronic landscape, providing a foundational understanding of its stability, reactivity, and physical properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is used to predict the optimized geometry of a molecule, which corresponds to the lowest energy conformation. For 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, DFT calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

Based on studies of structurally similar compounds, such as N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide, it is anticipated that the two aromatic rings in 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide are not coplanar. nih.govresearchgate.net A significant dihedral angle is expected between the planes of the 2-chloro-4-nitrophenyl group and the 4-nitrophenyl group. This twisting is a common feature in benzanilide (B160483) derivatives and arises from steric hindrance between the substituents on the rings and the amide linkage.

Furthermore, the nitro groups are also likely to be twisted out of the plane of their respective benzene (B151609) rings. nih.govresearchgate.net This deviation from planarity can have a significant impact on the electronic properties of the molecule by affecting the extent of π-conjugation. The stability of the molecule is intricately linked to these geometric parameters, with the optimized geometry representing the most stable arrangement of the atoms.

A hypothetical data table of optimized geometric parameters for 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, as would be obtained from a DFT calculation, is presented below.

| Parameter | Predicted Value |

| Dihedral Angle (Ring 1 - Ring 2) | 65° - 75° |

| Dihedral Angle (C-NO2, Ring 1) | 5° - 15° |

| Dihedral Angle (C-NO2, Ring 2) | 25° - 35° |

| C=O Bond Length | ~1.23 Å |

| N-H Bond Length | ~1.01 Å |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. libretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. researchgate.net

For 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, the HOMO is expected to be localized primarily on the 4-nitrophenyl ring and the amide linkage, which are relatively more electron-rich. Conversely, the LUMO is likely to be distributed over the 2-chloro-4-nitrophenyl ring, influenced by the electron-withdrawing nitro and chloro groups. researchgate.net This distribution of frontier orbitals indicates that the molecule would be susceptible to nucleophilic attack on the 2-chloro-4-nitrophenyl moiety and electrophilic attack on the 4-nitrophenyl moiety.

A table summarizing the predicted Frontier Molecular Orbital properties is provided below.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -7.0 to -6.0 |

| LUMO Energy | -3.5 to -2.5 |

| HOMO-LUMO Gap | 3.5 to 4.5 |

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites. researchgate.net The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In the case of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, the MEP surface would be expected to show regions of high negative potential around the oxygen atoms of the nitro groups and the carbonyl group. These areas represent the most likely sites for electrophilic attack. Conversely, regions of positive potential would be anticipated around the amide hydrogen and the aromatic protons, indicating sites susceptible to nucleophilic attack. The chlorine atom would also influence the electrostatic potential of the adjacent aromatic ring.

Spectroscopic Property Simulations and Vibrational Analysis

Computational methods can also be employed to simulate various spectroscopic properties of a molecule, providing a theoretical basis for the interpretation of experimental data.

Calculation of Vibrational Frequencies (IR, Raman) and Normal Mode Assignments

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can be used to predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra.

For 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the various functional groups. The stretching vibration of the N-H bond in the amide linkage would be expected in the range of 3300-3500 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration would likely appear as a strong band around 1650-1690 cm⁻¹. nih.govsemanticscholar.org The asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups would be predicted in the regions of 1500-1590 cm⁻¹ and 1300-1380 cm⁻¹, respectively. nih.govsemanticscholar.org The C-Cl stretching vibration would be expected at lower frequencies.

A table of predicted characteristic vibrational frequencies is presented below.

| Functional Group | Predicted Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C=O | Stretching | 1650 - 1690 |

| NO₂ | Asymmetric Stretching | 1500 - 1590 |

| NO₂ | Symmetric Stretching | 1300 - 1380 |

| C-Cl | Stretching | 700 - 800 |

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Computational methods can be used to predict the ¹H and ¹³C NMR chemical shifts, which can aid in the assignment of experimental spectra.

For 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, the aromatic protons would be expected to resonate in the downfield region of the ¹H NMR spectrum, typically between δ 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic rings and the electron-withdrawing substituents. The amide proton would likely appear as a broad singlet at a higher chemical shift. nih.gov In the ¹³C NMR spectrum, the carbonyl carbon would be expected to have a chemical shift in the range of δ 160-170 ppm. nih.gov The aromatic carbons would resonate in the region of δ 110-150 ppm, with the carbons attached to the nitro and chloro groups showing distinct chemical shifts.

A table of predicted NMR chemical shifts is provided below.

| Nucleus | Predicted Chemical Shift (ppm) |

| Aromatic ¹H | 7.0 - 9.0 |

| Amide ¹H | 9.5 - 11.0 |

| Carbonyl ¹³C | 160 - 170 |

| Aromatic ¹³C | 110 - 150 |

Time-Dependent DFT (TD-DFT) for Electronic Transitions and UV-Vis Spectra in Varied Solvents

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. For molecules like 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, the solvent environment can significantly influence these transitions by stabilizing the ground or excited states differently, leading to shifts in the absorption maxima (solvatochromism).

The electronic transitions are primarily associated with the promotion of electrons from lower-energy molecular orbitals to higher-energy ones. For aromatic nitro compounds, these transitions often involve π → π* and n → π* excitations. The nitro groups act as strong electron-withdrawing groups, influencing the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption wavelengths.

A computational study on a different but structurally relevant compound, ({4-nitrophenyl}sulfonyl)tryptophan, demonstrated the correlation between experimental and simulated UV-Vis spectra. nih.gov The simulated spectrum showed three main absorption peaks, with the electronic transitions attributed to π-π* transitions within the 4-nitrophenyl moiety and n–π* transitions involving the sulfonamide group. nih.gov This approach highlights how TD-DFT can be used to assign specific transitions to features in the experimental spectrum.

For 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, it is expected that the lowest energy transitions would be dominated by charge transfer from the benzamide (B126) and phenyl rings to the electron-deficient nitrophenyl moieties. The varied polarity of solvents would likely modulate the energies of these charge-transfer states, leading to observable shifts in the UV-Vis spectrum.

Table 1: Representative TD-DFT Data for Analogous Nitro-Substituted Benzamides (Note: This data is based on analogous compounds and serves as an illustrative example of typical computational results.)

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| Gas Phase | 298 | 0.15 | HOMO → LUMO |

| Cyclohexane | 305 | 0.18 | HOMO → LUMO |

| Toluene | 312 | 0.21 | HOMO → LUMO |

| Water | 325 | 0.25 | HOMO → LUMO+1 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

MD simulations on benzamide analogues and other substituted benzamides have been employed to understand ligand stability within protein binding sites and to explore potential binding modes. nih.govtandfonline.comacs.org In the context of conformational analysis, an MD simulation would typically involve placing the molecule in a simulated solvent box and integrating Newton's laws of motion for all atoms over a period of nanoseconds. nih.gov This process generates a trajectory of atomic positions, revealing the preferred three-dimensional structures (conformers) and the transitions between them.

Key parameters analyzed from an MD trajectory include:

Dihedral Angles: Tracking the dihedral angles around the rotatable bonds reveals the most stable rotational isomers. For instance, the dihedral angle between the two aromatic rings in the related compound N-(2-chloro-4-nitrophenyl)-2-nitrobenzamide was determined by X-ray crystallography to be 70.74°. nih.govresearchgate.net MD simulations can explore how this angle fluctuates in solution.

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's structure over time from a reference structure, indicating conformational stability. researchgate.net

Solvent Effects: MD simulations explicitly model the interactions between the solute and surrounding solvent molecules, providing insight into how the solvent influences the conformational preferences.

By exploring the potential energy surface, MD simulations can identify low-energy, stable conformations of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, which are essential for understanding its chemical reactivity and biological interactions.

Exploration of Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. semnan.ac.ir The NLO response of a molecule is governed by its hyperpolarizability. Organic molecules featuring electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit large hyperpolarizabilities.

The first hyperpolarizability (β) is a key tensor quantity that describes the second-order NLO response of a molecule. Computational quantum chemistry provides a reliable means to calculate this property. A computational study on the analogue 2-nitro-N-(4-nitrophenyl)benzamide calculated its first hyperpolarizability and concluded that it is an "attractive object for future studies of non linear optics." researchgate.netresearchgate.net

The magnitude of β is highly sensitive to molecular structure and electronic characteristics. For 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, the key features influencing its NLO properties are:

Intramolecular Charge Transfer (ICT): The benzamide nitrogen can act as a weak donor, while the two nitro groups are strong acceptors. This donor-acceptor framework facilitates ICT upon excitation, which is a primary mechanism for generating a large NLO response.

π-Conjugation: The phenyl rings provide a conjugated system through which charge can be transferred.

Calculations based on density functional theory are commonly used to predict NLO properties. For instance, a study on 3,5-dinitrobenzoic acid and several benzamide derivatives used the B3LYP functional to calculate the first-order hyperpolarizability, finding values ranging from 3.479 × 10⁻³⁰ to 12.843 × 10⁻³⁰ esu, indicating significant NLO properties. africaresearchconnects.com Similar calculations for 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide would quantify its potential as an NLO material.

Table 2: Calculated First Hyperpolarizability (β) for Representative NLO-active Benzamide Derivatives (Note: Values are illustrative and taken from studies on analogous compounds.)

| Compound | Method/Basis Set | β (× 10⁻³⁰ esu) |

| Benzamide Derivative A africaresearchconnects.com | B3LYP/6-311+G(d,p) | 3.479 |

| Benzamide Derivative B africaresearchconnects.com | B3LYP/6-311+G(d,p) | 8.125 |

| Benzamide Derivative C africaresearchconnects.com | B3LYP/6-311+G(d,p) | 12.843 |

| 2-Nitro-N-(4-nitrophenyl)benzamide researchgate.net | B3LYP/6-31G(d,p) | Comparable to similar derivatives |

The relationship between molecular structure and NLO activity is a cornerstone of materials design. In substituted benzamides and related aromatic compounds, several principles govern this relationship:

Strength of Donor/Acceptor Groups: The magnitude of the hyperpolarizability is directly related to the strength of the electron-donating and electron-accepting substituents. The nitro group (NO₂) is a very strong electron acceptor. The presence of two such groups in 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, plus an additional chloro substituent, creates a highly polarized electronic structure conducive to a strong NLO response.

π-Conjugated Bridge: The efficiency of charge transfer between the donor and acceptor is dependent on the nature of the conjugated bridge. In this molecule, the two phenyl rings linked by the amide group form this bridge. The relative orientation of these rings, as explored by molecular dynamics, can significantly impact the degree of conjugation and thus the NLO properties.

Acentric Molecular Structure: A large first hyperpolarizability (β) is a molecular property, but for this to translate into a bulk second-order NLO effect (observed as second-harmonic generation, for example), the molecules must crystallize in a non-centrosymmetric space group.

Studies on other classes of molecules, such as thiazolidine-amides, have shown a direct correlation between a high first hyperpolarizability (β) and a low HOMO-LUMO energy gap (Eg). researchgate.net Molecules with substituents like chlorine were found to possess strong nonlinearity. researchgate.net This principle is directly applicable, suggesting that the electronic structure of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, with its electron-withdrawing groups, likely results in a relatively low energy gap and, consequently, a potentially high hyperpolarizability.

Chemical Reactivity and Functionalization of 2 Chloro 4 Nitro N 4 Nitrophenyl Benzamide

Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings

The electronic nature of the substituents on both aromatic rings heavily influences their susceptibility to substitution reactions. The benzoyl ring, in particular, is highly electron-deficient due to the presence of the ortho-chloro, para-nitro, and the overarching benzamido groups, which deactivates it towards electrophilic attack but activates it for nucleophilic substitution.

The chlorine atom at the C2 position of the benzoyl ring is significantly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the strong electron-withdrawing effects of the nitro group situated para to it and the N-(4-nitrophenyl)benzamido group ortho to it. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the SNAr reaction. This principle is observed in related structures, such as nitropyrimidines, where electron-withdrawing nitro groups facilitate the displacement of halogen substituents by nucleophiles. Consequently, the chloro group can be readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a versatile route for derivatization.

In contrast, electrophilic aromatic substitution on either of the phenyl rings is highly unfavorable. The cumulative electron-withdrawing capacity of the nitro, chloro, and amide functionalities deactivates the rings to a degree that would require exceptionally harsh reaction conditions for any electrophilic attack to occur.

The nitro groups, while generally stable, can under certain conditions undergo nucleophilic attack, leading to their displacement or transformation, although this is less common than the substitution of the activated chlorine atom.

The primary pathway for substitution on the benzoyl ring is the SNAr mechanism. This process is typically a two-step addition-elimination sequence:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group.

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and resulting in the substituted product.

The regioselectivity of this reaction is precisely controlled; nucleophilic attack occurs exclusively at the C2 position, leading to the displacement of the chlorine atom. This is because this position is activated by both the ortho-amide and para-nitro groups. Studies on related N-(nitrophenyl) benzamide (B126) derivatives support the feasibility of direct amide bond formation via nucleophilic aromatic substitution, highlighting the activated nature of such nitro-substituted rings.

The table below summarizes the expected reactivity of the chloro substituent with various classes of nucleophiles.

| Nucleophile Class | Example Nucleophile | Expected Product |

| Amines | Primary/Secondary Amines (RNH₂, R₂NH) | 2-Amino-4-nitro-N-(4-nitrophenyl)benzamide derivatives |

| Alkoxides | Sodium Methoxide (NaOCH₃) | 2-Methoxy-4-nitro-N-(4-nitrophenyl)benzamide |

| Thiolates | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-4-nitro-N-(4-nitrophenyl)benzamide |

Transformations of Nitro and Amide Functional Groups

The nitro and amide groups within 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide are also amenable to chemical transformations, offering further avenues for synthesizing derivatives.

The two nitro groups on the molecule can be reduced to their corresponding primary amino groups. This transformation is a fundamental reaction in the chemistry of nitroaromatic compounds and can be achieved using a variety of reducing agents. The choice of reagent can influence the outcome, particularly if selective reduction of one nitro group is desired, though this is often challenging due to their similar chemical environments.

Common methods for nitro group reduction include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. Raney nickel is another common choice and may be preferred if dehalogenation of the chloro-substituent is a concern.

Metal-Acid Systems: The use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) is a classic and reliable method for reducing aromatic nitro groups. Tin(II) chloride (SnCl₂) offers a milder alternative that is often used for its selectivity.

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst like Pd/C.

The full reduction of both nitro groups would yield 2-chloro-4-amino-N-(4-aminophenyl)benzamide, a diamino derivative that serves as a valuable precursor for further synthesis.

The following table details common reagents used for the reduction of aromatic nitro groups.

| Reagent/System | Conditions | Notes |

| H₂ / Pd/C | Pressurized H₂, various solvents (e.g., EtOH, MeOH) | Highly efficient; may cause dehalogenation under certain conditions. |

| H₂ / Raney Ni | Pressurized H₂, various solvents | Alternative to Pd/C, often used to avoid dehalogenation. |

| Sn / HCl | Reflux in concentrated HCl | Classic, high-yielding method. |

| Fe / HCl or Acetic Acid | Reflux in acidic medium | An economical and common industrial method. |

| SnCl₂·2H₂O | Reflux in ethanol (B145695) or ethyl acetate | Milder conditions, often shows good chemoselectivity. |

| Zn / Acetic Acid | Acidic conditions | Provides a mild method for reduction. |

The amide bond connecting the two aromatic rings is generally stable but can be cleaved under forcing conditions, typically through acid- or base-catalyzed hydrolysis.

Acid-Catalyzed Hydrolysis: In the presence of a strong aqueous acid (e.g., HCl, H₂SO₄) and heat, the amide undergoes hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. The final products of this reaction are 2-chloro-4-nitrobenzoic acid and 4-nitroaniline (B120555) (as its ammonium salt).

Base-Promoted Hydrolysis: Treatment with a strong aqueous base (e.g., NaOH, KOH) at elevated temperatures also cleaves the amide bond. The mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This results in the formation of the sodium or potassium salt of 2-chloro-4-nitrobenzoic acid and free 4-nitroaniline.

Due to its stability, the amide linkage is resistant to many chemical transformations, allowing for selective reactions to be performed on the chloro and nitro groups without cleaving the core structure.

Synthesis of Novel Derivatives and Analogs for Material Science or Environmental Studies

The diverse reactivity of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide makes it a versatile platform for the synthesis of novel compounds with potential applications in material science and environmental studies.

For material science applications, the activated chloro group can be displaced by functional nucleophiles. For instance, reaction with fluorescent dyes or chromophores could lead to the creation of new sensory materials or molecular probes. Polymer-bound amines or alkoxides could be used to graft the molecule onto polymer backbones, modifying the surface properties of materials. The synthesis of complex benzamide derivatives has been explored for various applications, demonstrating the utility of the benzamide scaffold.

The amino derivatives obtained from the reduction of the nitro groups are particularly useful. These amino groups can be diazotized and subsequently coupled with other aromatic compounds to form highly colored azo dyes, a class of materials with widespread use as industrial colorants and pigments.

In the context of environmental studies, this compound and its derivatives can serve as model compounds for understanding the fate and transformation of nitroaromatic pollutants in the environment. The synthesis of specific analogs could be used to investigate the mechanisms of microbial degradation or photochemical decomposition of these types of contaminants. For example, derivatives where the chloro group is substituted with a thiol could be used to study interactions with sulfur-containing species in environmental systems.

Diversification Strategies at the N-phenyl and Benzoyl Moieties

The molecular framework of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide presents multiple sites amenable to chemical modification, allowing for the systematic diversification of its structure. These modifications can be strategically implemented at both the N-phenyl and benzoyl moieties to explore and optimize the compound's chemical and physical properties.

Similarly, the benzoyl moiety can be readily diversified by employing a range of substituted 2-chloro-4-nitrobenzoic acids or their corresponding acyl chlorides. Modifications can include the substitution of the chloro and nitro groups with other functionalities or the introduction of additional substituents on the benzoyl ring. Such alterations can impact the reactivity of the carbonyl group and the dihedral angle between the two aromatic rings. A general synthetic approach to achieve this diversification is outlined in the table below, showcasing the reaction of a substituted benzoic acid with a substituted aniline (B41778).

| Reactant A (Substituted Benzoic Acid) | Reactant B (Substituted Aniline) | Resulting N-phenyl Benzamide Derivative |

| 2-chloro-4-nitrobenzoic acid | 4-nitroaniline | 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide |

| 2-bromo-4-nitrobenzoic acid | 4-methoxyaniline | 2-bromo-4-nitro-N-(4-methoxyphenyl)benzamide |

| 2-chloro-5-nitrobenzoic acid | 4-chloroaniline | 2-chloro-5-nitro-N-(4-chlorophenyl)benzamide |

| 2,4-dichlorobenzoic acid | 4-nitroaniline | 2,4-dichloro-N-(4-nitrophenyl)benzamide |

Structure-Property Relationships for Tunable Chemical Behavior

The presence of electron-withdrawing nitro groups on both aromatic rings significantly influences the electronic properties of the molecule. These groups decrease the electron density on the aromatic rings and can affect the acidity of the N-H proton of the amide linkage. The position of these substituents is crucial; for example, in the related compound N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide, the nitro group on the benzamide ring is twisted out of the plane of the ring, which can affect its electronic delocalization. nih.gov

The chlorine atom at the ortho-position of the benzoyl ring introduces both steric and electronic effects. Sterically, it can influence the preferred conformation of the molecule, affecting the dihedral angle between the two aromatic rings. Electronically, as a halogen, it has an inductive electron-withdrawing effect and a weaker resonance-donating effect. Studies on other benzamide derivatives have shown that the presence of a chlorine atom can impact biological activity. nih.gov

The nature and position of substituents on both the N-phenyl and benzoyl rings can be systematically varied to tune the chemical behavior of the resulting compounds. The following table summarizes the potential effects of different substituent types on the properties of the core molecule, based on general principles of medicinal chemistry and findings from related benzamide structures.

| Moiety | Substituent Type | Potential Effect on Chemical Properties |

| N-phenyl | Electron-donating (e.g., -OCH3, -CH3) | Increased electron density on the amide nitrogen, potential for altered hydrogen bonding capabilities. |

| N-phenyl | Electron-withdrawing (e.g., -CF3, -CN) | Decreased electron density on the amide nitrogen, potential for increased acidity of the N-H proton. |

| Benzoyl | Replacement of -Cl with other halogens | Alteration of steric and electronic effects at the ortho-position, potentially influencing reaction kinetics and molecular conformation. |

| Benzoyl | Introduction of additional substituents | Modification of the electronic landscape of the benzoyl ring, which can affect the reactivity of the carbonyl group. |

In related benzamide structures, it has been observed that the introduction of different functional groups can significantly alter their biological activities. For instance, in a series of benzamides investigated as Mycobacterium tuberculosis inhibitors, both electron-donating and -accepting moieties on the benzamide core and an attached phenyl ring were shown to influence the inhibitory activity. acs.org This highlights the potential for fine-tuning the properties of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide through targeted structural modifications.

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules, providing highly accurate mass measurements that allow for the determination of elemental compositions. When coupled with tandem mass spectrometry (MS/MS), HRMS can be used to investigate the fragmentation pathways of a molecule, offering deep insights into its chemical structure.

For 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, HRMS analysis would begin with the accurate mass measurement of the molecular ion. Subsequent MS/MS experiments, typically involving collision-induced dissociation (CID), would be performed to generate a fragmentation pattern. The fragmentation of nitroaromatic compounds is often characterized by the loss of the nitro group (NO₂) or related species. In this case, characteristic fragmentation pathways would likely involve the cleavage of the amide bond, as well as losses of the nitro groups and the chlorine atom.

A plausible fragmentation pathway for 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide would involve the initial loss of a nitro group, followed by cleavage of the amide bond, leading to the formation of several key fragment ions. The high mass accuracy of HRMS allows for the unambiguous assignment of elemental compositions to these fragments, confirming the fragmentation pathway and, by extension, the structure of the parent molecule.

| Hypothetical Fragment Ion | Proposed Structure | Exact Mass (m/z) |

| [M+H]⁺ | C₁₃H₉ClN₃O₅ | 322.0225 |

| [M-NO₂]⁺ | C₁₃H₈ClN₂O₃ | 275.0218 |

| [C₇H₄ClNO₂]⁺ | 2-chloro-4-nitrobenzoyl cation | 184.9874 |

| [C₆H₅N₂O₂]⁺ | 4-nitrophenylaminyl cation | 137.0346 |

This table represents hypothetical data based on the known fragmentation patterns of similar compounds.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution and in the solid state. While one-dimensional (1D) NMR provides essential information about the chemical environment of nuclei such as ¹H and ¹³C, advanced 2D NMR techniques are often necessary to fully resolve complex structures.

Solid-state NMR (ssNMR) could provide insights into the molecular conformation and packing in the crystalline state. nih.govwikipedia.orgemory.edu Techniques such as magic-angle spinning (MAS) are used to average out anisotropic interactions, resulting in sharper lines and allowing for the determination of the molecular structure in the solid phase. nih.govwikipedia.orgemory.edu This can be particularly useful for identifying different polymorphic forms of the compound.

| Hypothetical ¹H NMR Data (in DMSO-d₆) | Hypothetical ¹³C NMR Data (in DMSO-d₆) |

| Chemical Shift (ppm) | Multiplicity |

| 10.8 | s |

| 8.3 | d |

| 8.1 | dd |

| 7.9 | d |

| 7.8 | d |

| 7.6 | d |

This table represents hypothetical data based on the known NMR spectral characteristics of substituted benzanilides. researchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds, and are particularly important for assessing the purity of a synthesized substance. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile organic compounds like 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide.

A reversed-phase HPLC method would be developed for the purity assessment of this compound. This would typically involve a C18 column and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a gradient elution to ensure the separation of any impurities. Detection would likely be performed using a UV detector, as the nitroaromatic chromophores in the molecule are expected to absorb strongly in the UV region. The purity of the compound would be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Hypothetical HPLC Method Parameters | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15 minutes |

This table represents a typical set of starting conditions for the HPLC analysis of a nitroaromatic compound. nih.gov

Spectrophotometric and Spectrofluorometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of compounds that absorb light in the UV-Vis range. Due to the presence of two nitroaromatic rings, 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide is expected to have a strong UV absorbance, making this a suitable method for its quantification. researchgate.netresearchgate.netrsc.org A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample could then be determined by measuring its absorbance and interpolating from the calibration curve.

While many aromatic compounds are fluorescent, the presence of nitro groups often quenches fluorescence. Therefore, spectrofluorometry may not be a suitable direct method for the quantification of this compound. However, derivatization of the compound to a fluorescent product could potentially be explored if higher sensitivity is required. researchgate.netnih.gov

| Hypothetical UV-Vis Spectrophotometric Data | |

| Solvent | Methanol |

| λmax | ~260 nm and ~320 nm |

| Molar Absorptivity (ε) at λmax | > 10,000 L mol⁻¹ cm⁻¹ |

| Linear Range | 1 - 20 mg/L |

| Correlation Coefficient (R²) | > 0.999 |

This table represents typical performance characteristics for the UV-Vis spectrophotometric analysis of a nitroaromatic compound.

Development of Analytical Methods for Environmental Monitoring

The presence of nitroaromatic compounds in the environment is a concern due to their potential toxicity. Therefore, the development of sensitive and selective analytical methods for their monitoring in environmental matrices such as water and soil is crucial. researchgate.netmiga.orgppsthane.com

For the environmental monitoring of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, a method based on liquid chromatography-mass spectrometry (LC-MS) would be the most appropriate due to its high sensitivity and selectivity. nih.gov This would typically involve a sample preparation step to extract and concentrate the analyte from the environmental matrix, such as solid-phase extraction (SPE). The extracted sample would then be analyzed by LC-MS, often using a tandem mass spectrometer (LC-MS/MS) in multiple reaction monitoring (MRM) mode to achieve very low detection limits.

| Hypothetical LC-MS/MS Method for Environmental Analysis | |

| Sample Preparation | Solid-Phase Extraction (SPE) |

| Chromatography | Reversed-phase HPLC or UHPLC |

| Ionization | Electrospray Ionization (ESI), negative mode |

| Mass Spectrometry | Tandem Quadrupole Mass Spectrometer |

| MRM Transition | e.g., 321.0 -> 275.0 |

| Limit of Detection (LOD) | < 0.1 µg/L in water |

This table outlines a plausible approach for the trace analysis of the target compound in environmental samples.

Potential Non Medicinal and Non Toxicological Applications and Environmental Fate

Applications in Materials Science

A comprehensive review of scientific literature and databases indicates a lack of specific research on the application of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide in materials science. The potential utility of this compound in organic semiconductors, coordination chemistry, and polymer science remains unexplored.

There is currently no published research investigating the properties of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide as an organic semiconductor or its potential use in optoelectronic devices. While nitroaromatic compounds have been explored for their n-type semiconducting behavior, specific data for this molecule, such as electron mobility and energy levels, are not available. rsc.org

The potential of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide as a ligand in coordination chemistry or for the design of Metal-Organic Frameworks (MOFs) has not been investigated. The structural characteristics of the molecule, such as the presence of potential coordination sites, have not been leveraged in any published synthesis of MOFs or other coordination polymers.

There is no available data on the use of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide as a monomer in polymer chemistry or as a component in the development of functional coatings. Its reactivity in polymerization reactions and the properties of any resulting polymers have not been documented.

Environmental Degradation Studies

The environmental fate of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, including its stability and potential for bioremediation, is another area where specific research is lacking.

No studies have been published detailing the photolytic or hydrolytic stability of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide under various environmental conditions. Therefore, its persistence in aquatic or terrestrial environments is unknown.

The potential for bioremediation of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide by non-human microorganisms has not been explored. While the degradation of some chlorinated nitroaromatic compounds by bacteria and fungi has been studied, this specific compound has not been the subject of such investigations. researchgate.net

No Scientific Data Available on the Environmental Transformation of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide

A comprehensive search of scientific literature reveals a significant gap in the knowledge regarding the environmental fate of the chemical compound 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide. Specifically, there is no available research detailing its transformation products or the pathways by which it may degrade in various environmental matrices such as soil, water, or sediment.

While information exists on the synthesis and some chemical properties of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, studies concerning its behavior and persistence in the environment, including its potential for biodegradation, photodegradation, or hydrolysis, have not been published in the accessible scientific domain.

Research is available on the environmental degradation of structurally related compounds, which may serve as potential precursors or breakdown products. These include:

2-chloro-4-nitroaniline (B86195) (2C4NA) : Studies have explored the microbial metabolism of this compound. For instance, some bacteria can utilize 2C4NA as a sole source of carbon, nitrogen, and energy, transforming it through intermediates like 4-amino-3-chlorophenol (B108459) and 6-chlorohydroxyquinol. plos.org

2-chloro-4-nitrophenol (2C4NP) : The biodegradation pathways of this compound have been investigated in various bacteria. plos.orgresearchgate.net Identified metabolites include chlorohydroquinone (B41787) and hydroquinone, suggesting that microbial action can lead to the removal of both the nitro group and the chlorine atom. plos.orgresearchgate.net

2-chloro-4-nitrobenzoic acid (2C4NBA) : Research has shown that certain bacterial strains can degrade this acid, initiating metabolism through oxidative dehalogenation to form intermediates like 2-hydroxy-4-nitrobenzoic acid. nih.gov

However, it is crucial to note that these findings relate to compounds that are structurally distinct from 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide. The presence of the amide linkage and the second nitrophenyl group in the target compound introduces different chemical properties and potential cleavage sites. Therefore, one cannot scientifically extrapolate the specific transformation pathways from these related molecules to the compound without direct experimental evidence.

Due to the absence of specific studies on 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, no data tables of its transformation products or detailed degradation pathways can be generated at this time. The scientific community has not yet characterized its environmental persistence, the identities of its metabolites, or the mechanisms of its breakdown.

Concluding Remarks and Future Research Trajectories

Synthesis of Complex Benzamide (B126) Scaffolds

The synthesis of highly substituted benzamides often involves the coupling of a substituted benzoic acid with a substituted aniline (B41778). For 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, a logical synthetic route would involve the reaction of 2-chloro-4-nitrobenzoic acid with 4-nitroaniline (B120555). The formation of the amide bond can be achieved through various methods, including the use of coupling agents or the conversion of the carboxylic acid to a more reactive acyl chloride. Research into optimizing these synthetic pathways to improve yields and purity for complex, electron-deficient substrates remains a key area of interest.

Advanced Spectroscopic and Computational Approaches

A thorough characterization of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide would rely on a suite of advanced spectroscopic techniques. While experimental data is not available, one can predict the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would be expected to show complex splitting patterns in the aromatic region due to the various substituents. The ¹³C NMR would provide key information on the chemical environment of each carbon atom.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorptions corresponding to the N-H stretching of the amide, the C=O stretching of the amide carbonyl group, and the symmetric and asymmetric stretches of the two nitro groups.

Mass Spectrometry (MS): Mass spectrometry would be crucial for confirming the molecular weight of the compound.

Computational chemistry could play a vital role in predicting the spectroscopic and electronic properties of this molecule, offering a theoretical framework to complement future experimental findings.

Unexplored Reactivity and Derivatization Opportunities

The presence of multiple reactive sites on the 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide scaffold opens up numerous possibilities for further chemical transformations. The nitro groups could be reduced to amines, providing a handle for further functionalization. The chloro substituent could potentially undergo nucleophilic aromatic substitution reactions under specific conditions. Exploring these derivatization pathways could lead to the synthesis of novel compounds with potentially interesting properties.

Emerging Non-Biological Applications

While many benzamides are explored for their biological activity, their unique electronic and structural features also make them candidates for materials science applications. The presence of nitro groups, known for their electron-withdrawing properties, could impart interesting optical or electronic characteristics to the molecule. Future research could explore the potential of this and related compounds in areas such as nonlinear optics, organic electronics, or as components in advanced polymers.

Challenges and Opportunities in the Field of Substituted Benzamides

The primary challenge highlighted by the case of 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide is the accessibility of detailed scientific data for less common, though structurally intriguing, compounds. This information gap can hinder the progression of research. However, this also presents a significant opportunity. The synthesis and thorough characterization of such "orphan" compounds can provide valuable data points for structure-property relationship studies and open up new avenues of investigation. The continued development of high-throughput synthesis and characterization techniques will be crucial in unlocking the potential of the vast chemical space occupied by substituted benzamides.

Q & A

Q. What are the standard synthetic routes for 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, and how can reaction yields be optimized?

The compound is typically synthesized via nucleophilic acyl substitution between 4-nitrobenzoyl chloride and 4-nitroaniline derivatives. Method A (as described in ) involves coupling in a polar aprotic solvent (e.g., DCM) with a base like triethylamine. The reported yield is 39%, which is suboptimal. To improve yields:

- Use anhydrous conditions to minimize hydrolysis of the acyl chloride.

- Optimize stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine).

- Monitor reaction progress via TLC to terminate at peak conversion .

Q. How is 2-chloro-4-nitro-N-(4-nitrophenyl)benzamide characterized using spectroscopic and analytical techniques?

Key characterization data includes:

- 1H NMR (DMSO-d6): δ 11.36 (s, 1H, NH), 8.45–7.97 (aromatic protons).

- 13C NMR : δ 164.04 (C=O), 148.58–119.54 (aromatic carbons).

- Elemental Analysis : Calc. C 48.54%, H 2.51%, N 13.06%; Found C 48.16%, H 2.63%, N 12.81% . Discrepancies in elemental analysis may arise from residual solvent or incomplete purification.

Advanced Research Questions

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies in melting points (e.g., 197°C vs. literature 196–198°C) can arise from polymorphism or impurities. To address this:

- Perform DSC (Differential Scanning Calorimetry) to confirm thermal behavior.

- Reproduce synthesis under strictly controlled conditions (e.g., solvent purity, drying protocols).

- Cross-validate with alternative techniques like FTIR or X-ray crystallography .

Q. How does the nitro group at the 4-position influence the compound’s reactivity in substitution or reduction reactions?

The electron-withdrawing nitro group activates the benzene ring for electrophilic substitution at the meta position. Example reactions:

Q. What computational methods predict the compound’s biological activity or binding affinity?

Molecular docking (e.g., AutoDock Vina) can model interactions with targets like MAO enzymes (see for structural analogs). Key steps:

- Optimize 3D geometry using DFT (e.g., B3LYP/6-31G*).

- Dock into protein active sites (e.g., PDB ID 2BXR for MAO-A).

- Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Methodological Recommendations

- Crystallography : Use SHELX suite () for single-crystal refinement to resolve structural ambiguities.

- Purity Control : Employ preparative HPLC (C18 column, MeOH/H₂O gradient) to isolate high-purity batches for bioassays.

- Stability Studies : Monitor degradation under UV light or varying pH using accelerated stability protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.